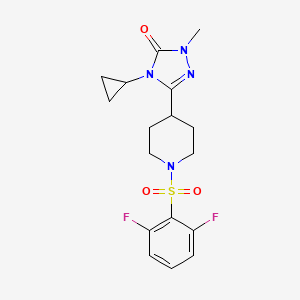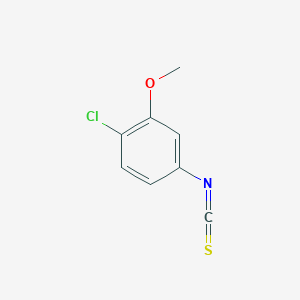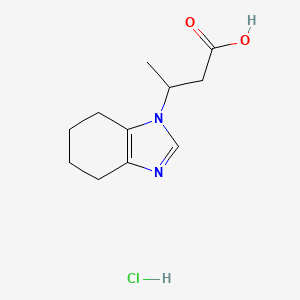![molecular formula C23H30N2O5S B2904291 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide CAS No. 1005095-77-1](/img/structure/B2904291.png)
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
BenchChem offers high-quality N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfoximines: Chemistry and Mode of Action
Sulfoximines, exemplified by sulfoxaflor, represent a novel class of insecticides. Sulfoxaflor demonstrates high efficacy against a wide range of sap-feeding insects, including those resistant to neonicotinoids and other classes. It functions as an agonist at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other nAChR agonists, offering insights into its unique structure-activity relationships (SAR) and underlying biochemistry (Sparks et al., 2013).
Sulfoximines and Sulfonamides in Medicinal Chemistry
Sulfonamides and related compounds, including sulfoximines, have found applications in medicinal chemistry. For instance, novel oxazolines containing sulfiliminyl and sulfoximinyl moieties exhibited significant acaricidal and insecticidal activities, demonstrating their potential in crop protection and pest management. These compounds showed varying efficacy against spider mite larvae and eggs, suggesting their utility in developing new agrochemicals (Yu et al., 2019).
Sulfonamides as Antimicrobial Agents
Sulfonamides, including those with morpholine groups, have shown antimicrobial properties. A study highlighted the modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of various bacteria and fungi. This suggests its potential in enhancing the efficacy of other antimicrobial agents, offering a strategy to combat drug-resistant infections (Oliveira et al., 2015).
Cardiac Myosin Activation
Sulfonamidophenylethylamides have been explored as cardiac myosin activators, a novel approach to treating systolic heart failure. These compounds have demonstrated efficacy in both in vitro and in vivo studies, highlighting their potential as a new class of therapeutics for heart failure management (Manickam et al., 2019).
Alzheimer’s Disease Therapy
N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been synthesized and evaluated for their potential as therapeutic agents for Alzheimer’s disease. These compounds displayed significant acetylcholinesterase inhibitory activity, suggesting their utility in developing treatments for neurodegenerative diseases (Abbasi et al., 2018).
Eigenschaften
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(2,3-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-15-7-6-8-22(18(15)4)30-19(5)23(26)24-20-9-11-21(12-10-20)31(27,28)25-13-16(2)29-17(3)14-25/h6-12,16-17,19H,13-14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBKIPLYEJEMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2904214.png)
![1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2904215.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2904217.png)






![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2904225.png)


![1-[1-(Hydroxymethyl)cyclopropyl]pyrrole-2,5-dione](/img/structure/B2904230.png)